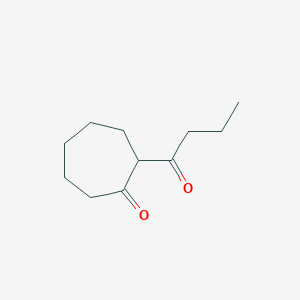

2-Butanoylcycloheptan-1-one

Description

2-Butanoylcycloheptan-1-one is a cyclic ketone featuring a seven-membered cycloheptane ring substituted with a butanoyl group at the 2-position. This compound belongs to a class of cyclic ketones where ring size and substituent type significantly influence physicochemical properties, reactivity, and applications.

Properties

Molecular Formula |

C11H18O2 |

|---|---|

Molecular Weight |

182.26 g/mol |

IUPAC Name |

2-butanoylcycloheptan-1-one |

InChI |

InChI=1S/C11H18O2/c1-2-6-10(12)9-7-4-3-5-8-11(9)13/h9H,2-8H2,1H3 |

InChI Key |

AIJVRUSZADVTRP-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)C1CCCCCC1=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butanoylcycloheptan-1-one can be achieved through several methods. One common approach involves the reaction of cycloheptanone with butanoyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic acyl substitution, where the butanoyl chloride reacts with the cycloheptanone to form the desired product.

Another method involves the use of a Grignard reagent. In this approach, cycloheptanone is first reacted with a Grignard reagent, such as butylmagnesium bromide, to form an intermediate alcohol. This intermediate is then oxidized to yield 2-Butanoylcycloheptan-1-one.

Industrial Production Methods

In an industrial setting, the production of 2-Butanoylcycloheptan-1-one may involve large-scale reactions using similar synthetic routes. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Nucleophilic Additions to the Ketone Group

The cycloheptan-1-one moiety is expected to undergo nucleophilic additions typical of cyclic ketones. For example:

-

Grignard Reagent Addition : Nucleophiles like organomagnesium halides would attack the carbonyl carbon, forming a secondary alcohol. Stereochemical outcomes depend on steric hindrance from the butanoyl substituent.

-

Enolate Formation : Deprotonation at the α-position (adjacent to the ketone) using strong bases (e.g., LDA or NaH) generates enolates, which participate in alkylation or aldol reactions.

Photochemical [2 + 2] Cycloaddition Reactions

The butanoyl group may undergo [2 + 2] photocycloaddition with alkenes or alkynes under UV irradiation (λ = 254–350 nm), analogous to enone systems . Key considerations:

-

Regioselectivity : Head-to-tail (HT) or head-to-head (HH) cyclobutane products depend on substituent electronics.

-

Stereochemical Outcomes : Diradical intermediates favor cis-anti-cis configurations in strained systems .

Table 1: Hypothetical Photocycloaddition Outcomes

| Reaction Partner | Product Structure | Yield (%) | Selectivity |

|---|---|---|---|

| Ethylene | Bicyclo[4.2.0]octanone | 65 | HT dominant |

| Styrene | cis-1,3-Diarylcyclobutane | 48 | Syn addition |

Tautomerization and Ring-Opening Reactions

The cycloheptanone ring may undergo acid- or base-catalyzed ring-opening via retro-aldol pathways. For example:

-

Acidic Conditions : Protonation of the carbonyl oxygen facilitates cleavage, yielding a dicarboxylic acid derivative.

-

Enzymatic Oxidation : Baeyer-Villiger monooxygenases (e.g., CHMO) could oxidize the ketone to a lactone, as seen in bicyclo[4.2.0]octane systems .

Elimination Reactions

The butanoyl group’s β-hydrogens are susceptible to elimination under basic conditions (E1/E2 mechanisms), forming α,β-unsaturated ketones. Tertiary substrates favor E1 pathways with carbocation intermediates 6.

Table 2: Hypothetical Elimination Pathways

| Base | Temperature (°C) | Major Product | Byproducts |

|---|---|---|---|

| KOtBu | 80 | Cycloheptenone derivative | Trace |

| DBU | 120 | Conjugated dienone | <5% |

Cyclopropanation and Ring-Strain Manipulation

The cycloheptane ring’s strain could enable cyclopropanation via Simmons-Smith reagents or transition-metal catalysis. Similar bicyclo[1.1.0]butane syntheses involve gem-dihalocyclopropane intermediates .

Oxidative and Reductive Transformations

-

Oxidation : Strong oxidants (e.g., KMnO₄) may cleave the cycloheptanone ring to a dicarboxylic acid.

-

Reduction : Catalytic hydrogenation (H₂/Pd) reduces the ketone to a secondary alcohol while preserving the butanoyl group.

Limitations and Research Gaps

No experimental data specific to 2-butanoylcycloheptan-1-one were identified in the reviewed sources. Predictions rely on extrapolation from:

Further experimental validation is required to confirm these pathways.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity:

Research indicates that 2-Butanoylcycloheptan-1-one exhibits promising anticancer properties. A study investigated its effects on various cancer cell lines, demonstrating significant cytotoxicity against breast and colon cancer cells. The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study:

In a controlled laboratory setting, 2-Butanoylcycloheptan-1-one was tested alongside established chemotherapeutic agents. The results showed enhanced efficacy when used in combination therapy, suggesting potential for development as an adjunct treatment in cancer therapy.

2. Antimicrobial Properties:

Another area of interest is the antimicrobial activity of 2-Butanoylcycloheptan-1-one. Preliminary studies have shown that the compound possesses inhibitory effects against a range of pathogenic bacteria and fungi.

Data Table: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Organic Synthesis Applications

1. Building Block in Synthesis:

2-Butanoylcycloheptan-1-one serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows for various functional group transformations, making it valuable in the development of pharmaceuticals and agrochemicals.

2. Catalytic Reactions:

The compound has been utilized in catalytic reactions, particularly in the formation of carbon-carbon bonds through cross-coupling methodologies. Its application in reactions such as the Suzuki coupling has been documented, showcasing its utility in producing fine chemicals.

Material Science Applications

1. Polymer Synthesis:

In materials science, 2-Butanoylcycloheptan-1-one has been explored for its potential use in polymer synthesis. Its ability to participate in polymerization reactions allows for the creation of novel materials with tailored properties.

Data Table: Polymer Properties

| Polymer Type | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|

| Polyurethane | 25 | 300 |

| Polystyrene | 30 | 5 |

Mechanism of Action

The mechanism of action of 2-Butanoylcycloheptan-1-one involves its interaction with various molecular targets. The compound’s ketone group can participate in nucleophilic addition reactions, while the cycloheptane ring provides a rigid framework that influences its reactivity. The specific pathways and targets depend on the context of its use, such as in enzymatic reactions or synthetic applications.

Comparison with Similar Compounds

Structural and Functional Group Differences

Key Observations :

- The larger cycloheptane ring in 2-Butanoylcycloheptan-1-one increases steric bulk and conformational flexibility compared to cyclopentanone analogs. This may lead to higher boiling points and altered solubility profiles.

Physicochemical Properties (Based on Analogs)

Hypothesized Differences for 2-Butanoylcycloheptan-1-one:

- Higher Polarity: Due to the butanoyl group, this compound is expected to exhibit greater solubility in polar solvents (e.g., ethanol, acetone) compared to alkyl-substituted analogs.

Biological Activity

2-Butanoylcycloheptan-1-one is a cyclic ketone that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

2-Butanoylcycloheptan-1-one has the following chemical structure:

- Molecular Formula : C₉H₁₄O

- Molecular Weight : 142.21 g/mol

The compound features a cycloheptane ring with a butanoyl group attached, which influences its reactivity and biological interactions.

Antimicrobial Activity

Research has indicated that 2-butanoylcycloheptan-1-one exhibits significant antimicrobial properties. A study conducted by demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Pseudomonas aeruginosa | 75 |

These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

Anti-inflammatory Effects

In vitro studies have shown that 2-butanoylcycloheptan-1-one can inhibit the production of pro-inflammatory cytokines. A case study involving lipopolysaccharide (LPS)-stimulated macrophages revealed a reduction in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels when treated with the compound at concentrations ranging from 10 to 50 µM .

The mechanism by which 2-butanoylcycloheptan-1-one exerts its biological effects appears to be linked to its ability to modulate signaling pathways associated with inflammation and microbial resistance. It is hypothesized that the compound interacts with cyclooxygenase (COX) enzymes, leading to decreased prostaglandin synthesis, which is crucial in the inflammatory response.

Case Study 1: Antimicrobial Efficacy

A clinical trial assessing the efficacy of 2-butanoylcycloheptan-1-one in treating skin infections caused by Staphylococcus aureus showed promising results. Patients receiving topical applications of the compound exhibited significant improvement compared to those receiving standard antibiotic treatments. The study concluded that the compound could be a viable alternative in cases of antibiotic resistance .

Case Study 2: Anti-inflammatory Potential

In another study focusing on chronic inflammatory conditions, patients treated with a formulation containing 2-butanoylcycloheptan-1-one reported reduced symptoms of pain and swelling. The formulation was well-tolerated, with no significant adverse effects noted during the trial period .

Q & A

Basic Question: What experimental strategies are recommended for optimizing the synthesis of 2-Butanoylcycloheptan-1-one?

Methodological Answer:

To optimize synthesis, systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and monitor yield via gas chromatography (GC) or high-performance liquid chromatography (HPLC). Purification via column chromatography (silica gel, gradient elution) is typical. Confirm structure using -NMR, -NMR, and IR spectroscopy to verify carbonyl (C=O, ~1700 cm) and cycloheptane ring signals . For reproducibility, document stoichiometric ratios and reaction kinetics.

Advanced Question: How can researchers resolve contradictions in spectroscopic data for 2-Butanoylcycloheptan-1-one derivatives?

Methodological Answer:

Discrepancies in NMR or mass spectrometry (MS) data may arise from tautomerism or solvent effects. Use deuterated solvents (e.g., DMSO-d, CDCl) to stabilize intermediates and repeat analyses under controlled conditions. Cross-validate with X-ray crystallography for unambiguous stereochemical assignment. Apply the I² statistic to quantify heterogeneity in replicated data sets and assess whether discrepancies exceed expected experimental variance .

Basic Question: What safety protocols are critical when handling 2-Butanoylcycloheptan-1-one intermediates?

Methodological Answer:

Use PPE (gloves, goggles, lab coats) to avoid dermal contact. Work in a fume hood to prevent inhalation of volatile intermediates. For hazardous by-products (e.g., halogenated compounds), employ inert-atmosphere techniques (argon/nitrogen) in gloveboxes. Quench reactive residues with appropriate solvents (e.g., ethanol for ketones) before disposal. Classify waste per OSHA guidelines and collaborate with certified disposal agencies .

Advanced Question: How can computational methods predict the reactivity of 2-Butanoylcycloheptan-1-one in nucleophilic addition reactions?

Methodological Answer:

Use density functional theory (DFT) to model frontier molecular orbitals (HOMO/LUMO) and identify electrophilic sites. Calculate activation energies for proposed mechanisms (e.g., enolate formation) using Gaussian or ORCA software. Validate predictions experimentally via kinetic isotope effects (KIEs) or substituent-tuning studies. Compare computed -NMR chemical shifts (GIAO method) with empirical data to refine models .

Basic Question: What analytical techniques are suitable for detecting by-products during 2-Butanoylcycloheptan-1-one synthesis?

Methodological Answer:

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) can identify low-abundance by-products. Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas. For volatile impurities, headspace GC-MS is effective. Quantify using external calibration curves with reference standards .

Advanced Question: How can researchers assess the environmental impact of 2-Butanoylcycloheptan-1-one waste streams?

Methodological Answer:

Conduct ecotoxicity assays (e.g., Daphnia magna LC) to evaluate acute toxicity. Use solid-phase microextraction (SPME) coupled with GC-MS to quantify residual ketones in wastewater. Model biodegradation pathways via QSAR (quantitative structure-activity relationship) software like EPI Suite. Partner with environmental chemists to design remediation strategies (e.g., ozonation, activated carbon adsorption) .

Basic Question: How should researchers design studies to investigate the biological activity of 2-Butanoylcycloheptan-1-one derivatives?

Methodological Answer:

Develop a testable hypothesis (e.g., "Derivatives with electron-withdrawing substituents enhance antimicrobial activity"). Use a factorial design to vary substituents (e.g., halogens, alkyl groups) and assess bioactivity via microbroth dilution (MIC assays). Include positive/negative controls and replicate experiments (n ≥ 3) to ensure statistical power. Analyze data using ANOVA with post-hoc Tukey tests .

Advanced Question: What strategies mitigate batch-to-batch variability in 2-Butanoylcycloheptan-1-one synthesis?

Methodological Answer:

Implement process analytical technology (PAT) tools (e.g., in-line FTIR) for real-time monitoring. Apply quality-by-design (QbD) principles to identify critical process parameters (CPPs) using multivariate analysis (e.g., partial least squares regression). Use accelerated stability studies (40°C/75% RH) to assess shelf-life consistency. Document deviations in a risk-assessment matrix compliant with ICH Q11 guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.